Cas no 93381-28-3 ((2R)-3-Bromo-2-methylpropan-1-ol)

(2R)-3-Bromo-2-methylpropan-1-ol is a chiral brominated alcohol with the molecular formula C₄H₉BrO. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of both hydroxyl and bromine functional groups allows for versatile reactivity, enabling nucleophilic substitutions or further derivatization. This compound is characterized by high purity and consistent stereochemical integrity, ensuring reproducibility in synthetic applications. Its stability under standard storage conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings. The compound is particularly useful in the synthesis of bioactive molecules requiring precise chirality control.
(2R)-3-Bromo-2-methylpropan-1-ol structure
93381-28-3 structure
Product Name:(2R)-3-Bromo-2-methylpropan-1-ol
CAS No:93381-28-3
MF:C4H9BrO
MW:153.017660856247
MDL:MFCD00013302
CID:801317
PubChem ID:24859485
Update Time:2025-06-10

(2R)-3-Bromo-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Bromo-2-methylpropan-1-ol
    • (2R)-3-bromo-2-methylpropan-1-ol
    • (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL
    • (R)-(?)-3-Bromo-2-methyl-1-propanol
    • (2R)-3-Bromo-2-methyl-1-propanol (ACI)
    • 1-Propanol, 3-bromo-2-methyl-, (R)- (ZCI)
    • (R)-3-Bromo-2-methyl-1-propanol
    • (R)-3-Bromo-2-methylpropanol
    • (R)-3-Hydroxy-2-methylpropyl bromide
    • 3-Bromo-2-(R)-methyl-1-propanol
    • 1-Propanol, 3-bromo-2-methyl-, (2R)-
    • (R)-(-)-3-Bromo-2-methyl-1-propanol, 97%
    • (R)-(-)-3-Brom-2-methyl-1-propanol 97%
    • BDBM36057
    • BBL102374
    • DTXSID30439884
    • AS-60766
    • (R)-(+)-3-bromo-2-methyl-1-propanol
    • (2R)-3-Bromo-2-methyl-propan-1-ol
    • (R)-(-)-3-Bromo-2-methyl-1-propanol, purum, >=96.0% (sum of enantiomers, GC)
    • 93381-28-3
    • MFCD00013302
    • STL556175
    • (R)-3-bromo-2-methyl-propan-1-ol
    • (2R)-3-bromo-2-methyl-1-propanol
    • 3-Bromo-2-methyl-1-propanol #
    • (R)-(-)-3-bromo-2-methyl1-propanol
    • DB-027072
    • (R)-(-)-3bromo-2-methyl-1-propanol
    • SCHEMBL381232
    • CS-0142517
    • DTXCID50390706
    • AKOS016845842
    • (2R)-3-Bromo-2-methylpropan-1-ol
    • MDL: MFCD00013302
    • Inchi: 1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
    • InChI Key: KIBOHRIGZMLNNS-BYPYZUCNSA-N
    • SMILES: [C@@H](C)(CO)CBr

Computed Properties

  • Exact Mass: 151.98368g/mol
  • Monoisotopic Mass: 151.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Light brown transparent liquid
  • Density: 1.461 g/mL at 20 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 73-74 °C/9 mmHg(lit.)
  • Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • Refractive Index: n20/D 1.484(lit.)
  • PSA: 20.23000
  • LogP: 1.00970
  • Optical Activity: [α]25/D −6.6°, c = 2 in chloroform
  • Vapor Pressure: 0.3±0.7 mmHg at 25°C

(2R)-3-Bromo-2-methylpropan-1-ol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:9
  • Hazardous Material Identification: Xi
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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(2R)-3-Bromo-2-methylpropan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  7 h, 0 °C
Reference
Stereoselective desymmetrizations of dinitriles to synthesize lactones
Kelley, Amber M.; Frost, Joshua A.; Baber, Tylisha M.; Youngblood, Kala C.; Michishita, Emiri; et al, Tetrahedron Letters, 2022, 88,

Production Method 2

Reaction Conditions
Reference
Synthetic tetraethers and strategies for synthesis thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Haloalkane dehalogenase Solvents: Water ;  90 min, pH 8.2, 30 °C
Reference
Haloalkane dehalogenase catalysed desymmetrization and tandem kinetic resolution for the preparation of chiral haloalcohols
Westerbeek, Alja; van Leeuwen, Jan G. E.; Szymanski, Wiktor; Feringa, Ben L.; Janssen, Dick B., Tetrahedron, 2012, 68(37), 7645-7650

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ;  10 min, rt; 5 h, reflux
Reference
A Scalable, Nonenzymatic Synthesis of Highly Stereopure Difunctional C4 Secondary Methyl Linchpin Synthons
Mekala, Shekar; Hahn, Roger C., Journal of Organic Chemistry, 2015, 80(3), 1610-1617

Production Method 5

Reaction Conditions
Reference
Preparation of (R)-3-halogeno-2-methylpropanols
, Japan, , ,

Production Method 6

Reaction Conditions
Reference
The intramolecular nitrile oxide cycloaddition (INOC) route to the ergot alkaloids: use of the isoxazoline to γ-amino alcohol conversion in the total synthesis of (+)-paliclavine
Kozikowski, Alan P.; Chen, Yon Yih; Wang, B. C.; Xu, Zhang Bao, Tetrahedron, 1984, 40(12), 2345-58

(2R)-3-Bromo-2-methylpropan-1-ol Raw materials

(2R)-3-Bromo-2-methylpropan-1-ol Preparation Products

(2R)-3-Bromo-2-methylpropan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:93381-28-3)(2R)-3-Bromo-2-methylpropan-1-ol
Order Number:A944398
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:50
Price ($):476.0
Email:sales@amadischem.com

Additional information on (2R)-3-Bromo-2-methylpropan-1-ol

Introduction to (2R)-3-Bromo-2-methylpropan-1-ol (CAS No. 93381-28-3)

Compound with the chemical name (2R)-3-Bromo-2-methylpropan-1-ol and the CAS number 93381-28-3 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, belonging to the class of brominated alcohols, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The molecular structure of (2R)-3-Bromo-2-methylpropan-1-ol consists of a branched alkyl chain with a bromine substituent at the third carbon position and a hydroxyl group at the first carbon position. The presence of the chiral center at the second carbon atom, indicated by the (R) configuration, makes this compound an interesting subject for stereochemical studies. Such stereochemistry is crucial in pharmaceuticals, where the spatial arrangement of atoms can significantly influence the biological activity of a molecule.

In recent years, there has been a growing interest in brominated compounds due to their versatility in synthetic transformations. The bromine atom in (2R)-3-Bromo-2-methylpropan-1-ol serves as a reactive site for various chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science.

The compound's utility extends to its role as an intermediate in the synthesis of more complex molecules. For instance, it can be used to prepare chiral building blocks for drug candidates. The stereochemistry of (2R)-3-Bromo-2-methylpropan-1-ol is particularly valuable in this context, as it allows for the controlled synthesis of enantiomerically pure compounds. Such purity is often required for therapeutic agents to ensure optimal efficacy and minimal side effects.

Recent research has highlighted the importance of chiral auxiliaries and catalysts in asymmetric synthesis. The use of (2R)-3-Bromo-2-methylpropan-1-ol as a precursor has enabled scientists to develop novel methods for constructing enantiomerically enriched products. These advancements have not only improved the efficiency of synthetic routes but also expanded the toolkit available for medicinal chemists.

The pharmaceutical industry has shown particular interest in brominated alcohols due to their potential as bioactive molecules or intermediates. For example, derivatives of (2R)-3-Bromo-2-methylpropan-1-ol have been explored for their antimicrobial and anti-inflammatory properties. The bromine atom can enhance binding interactions with biological targets, making these compounds attractive candidates for further development.

In addition to pharmaceutical applications, this compound has found utility in materials science. Brominated compounds are known for their flame-retardant properties, and derivatives of (2R)-3-Bromo-2-methylpropan-1-ol have been investigated as additives for polymers and other materials. These applications leverage the reactivity and stability of bromine-containing molecules to improve material performance.

The synthesis of (2R)-3-Bromo-2-methylpropan-1-ol itself is an area of active research. Recent studies have focused on developing more efficient and sustainable methods for its production. Catalytic processes that minimize waste and energy consumption are particularly desirable in modern chemical manufacturing. Such green chemistry approaches align with global efforts to reduce the environmental impact of industrial processes.

The role of computational chemistry in understanding and optimizing synthetic pathways cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesizing (2R)-3-Bromo-2-methylpropan-1-ol. These computational methods complement experimental work by providing insights into reaction mechanisms and potential intermediates.

In conclusion, (2R)-3-Bromo-2-methylpropan-1-ol (CAS No. 93381-28-3) is a versatile compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features, including the chiral center and bromine substituent, make it a valuable building block for various chemical transformations. The ongoing research into its synthesis and applications underscores its importance in both academic and industrial settings.

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(CAS:93381-28-3)(2R)-3-Bromo-2-methylpropan-1-ol
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Quantity:5g
Price ($):476.0
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